2-cyano-N,N-diethylacetamide

Catalog No.
S613099
CAS No.
26391-06-0
M.F
C7H12N2O
M. Wt
140.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-cyano-N,N-diethylacetamide

CAS Number

26391-06-0

Product Name

2-cyano-N,N-diethylacetamide

IUPAC Name

2-cyano-N,N-diethylacetamide

Molecular Formula

C7H12N2O

Molecular Weight

140.18 g/mol

InChI

InChI=1S/C7H12N2O/c1-3-9(4-2)7(10)5-6-8/h3-5H2,1-2H3

InChI Key

RYSHIRFTLKZVIH-UHFFFAOYSA-N

SMILES

CCN(CC)C(=O)CC#N

Synonyms

N,N-Diethyl-2-cyanoacetamide; 2-Cyano-N,N-diethylacetamid;

Canonical SMILES

CCN(CC)C(=O)CC#N

2-Cyano-N,N-diethylacetamide is an organic compound with the molecular formula C7H12N2OC_7H_{12}N_2O and a CAS number of 26391-06-0. This compound features a cyano group (CN-C≡N) attached to a diethylacetamide structure, which contributes to its unique chemical properties and reactivity. It is typically encountered as a colorless to light yellow liquid and is known for its versatility in organic synthesis, particularly in the preparation of various pharmaceutical intermediates.

2-Cyano-N,N-diethylacetamide itself is not biologically active. It serves as a chemical intermediate for the synthesis of other molecules with specific mechanisms of action. For instance, entacapone, derived from 2-cyano-N,N-diethylacetamide, inhibits an enzyme called catechol-O-methyltransferase (COMT) [].

Synthesis of N-heterocyclic compounds

-Cyano-N,N-diethylacetamide serves as a valuable building block in the synthesis of diverse N-heterocyclic compounds, which are organic molecules containing nitrogen atoms in a ring structure. These compounds are crucial in various fields, including:

  • Pharmaceuticals: N-heterocycles form the core structure of numerous drugs, playing roles in treating various diseases.
  • Agrochemicals: N-heterocycles are also found in agrochemicals, acting as herbicides, insecticides, and fungicides.

A specific example involves the synthesis of N,N-diethyl 2-cyano-2-fluoro-2-phenylthioacetoamide, which is further used to create various cyanofluoroamides, a class of N-heterocycles with potential pharmaceutical applications.

Synthesis of entacapone

2-Cyano-N,N-diethylacetamide plays a role in the synthesis of entacapone, a medication used to treat Parkinson's disease. It acts as a precursor in the reaction with 3,4-dihydroxy-5-nitrobenzaldehyde to form the final product.

  • Substitution Reactions: The cyano group can engage in nucleophilic substitution reactions, making it useful for introducing other functional groups into the molecule.
  • Condensation Reactions: It can undergo condensation with aldehydes and ketones, forming various heterocyclic compounds.
  • Reduction Reactions: Under appropriate conditions, the cyano group can be reduced to an amine group, expanding its utility in synthetic organic chemistry.

Common reagents for these reactions include sodium hydride or potassium tert-butoxide for nucleophilic substitutions, and hydrogen gas with metal catalysts for reductions .

The biological activity of 2-cyano-N,N-diethylacetamide is primarily linked to its role as an intermediate in the synthesis of pharmacologically active compounds. For instance, it is involved in the preparation of entacapone, a drug used in the treatment of Parkinson's disease. The compound acts by inhibiting catechol-O-methyltransferase, an enzyme that metabolizes catecholamines, thereby enhancing their levels in the brain .

The synthesis of 2-cyano-N,N-diethylacetamide typically involves the reaction of N,N-diethylamine with cyanoacetic acid or its esters. A common method includes:

  • Reaction Conditions: Diethylamine is reacted with ethyl cyanoacetate under basic conditions, often using solvents like ethanol or methanol.
  • Reagents: Sodium ethoxide or potassium carbonate serves as the base to facilitate the reaction .
  • Industrial Production: In industrial settings, this process is scaled up with optimized conditions for yield and purity, including continuous stirring and controlled temperature .

2-Cyano-N,N-diethylacetamide finds applications in various fields:

  • Pharmaceutical Industry: It serves as an important intermediate for synthesizing drugs, particularly those targeting neurological disorders.
  • Chemical Synthesis: The compound is utilized in creating other chemical entities due to its reactivity profile.
  • Research: It is often used in academic and industrial research settings to explore new synthetic pathways and develop novel compounds .

Interaction studies involving 2-cyano-N,N-diethylacetamide focus on its biochemical pathways and potential effects on living organisms. These studies reveal how it interacts with enzymes like catechol-O-methyltransferase and assess its impact on metabolic processes. Environmental factors such as temperature, pH, and the presence of other chemicals can influence these interactions, affecting both efficacy and stability .

Several compounds share structural similarities with 2-cyano-N,N-diethylacetamide. Below is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesUnique Aspects
2-CyanoacetamideLacks diethyl groupsLess bulky; potentially less reactive
N,N-DiethylacetamideLacks cyano groupLimited ability for nucleophilic substitution
N,N-DimethylacetamideMethyl groups instead of ethylAffects steric and electronic properties

The presence of both the cyano group and diethyl moieties in 2-cyano-N,N-diethylacetamide distinguishes it from these similar compounds, providing unique reactivity that enhances its utility in synthetic organic chemistry .

XLogP3

0.3

GHS Hazard Statements

Aggregated GHS information provided by 6 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 6 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 5 of 6 companies with hazard statement code(s):;
H226 (40%): Flammable liquid and vapor [Warning Flammable liquids];
H302+H312+H332 (20%): Harmful if swallowed, in contact with skin or if inhaled [Warning Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H302 (60%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (20%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (20%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (60%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (20%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H361 (40%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Flammable Irritant

Flammable;Irritant;Health Hazard

Other CAS

26391-06-0

Wikipedia

N,N-diethylcyanoacetamide

Dates

Modify: 2023-08-15

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